molecular formula C27H25NO7S B12463184 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate

Cat. No.: B12463184
M. Wt: 507.6 g/mol
InChI Key: VDNACACBUFLZAL-UHFFFAOYSA-N
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Description

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a pyrrolidine ring, a benzyl group, and a sulfonyl ester, making it a valuable subject for various chemical and biological studies.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as a selective inhibitor of cyclooxygenase-2 (COX-2), reducing inflammation by blocking the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-benzyl-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Properties

Molecular Formula

C27H25NO7S

Molecular Weight

507.6 g/mol

IUPAC Name

[2-[4-(4-methylphenyl)sulfonyloxyphenyl]-2-oxoethyl] 1-benzyl-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C27H25NO7S/c1-19-7-13-24(14-8-19)36(32,33)35-23-11-9-21(10-12-23)25(29)18-34-27(31)22-15-26(30)28(17-22)16-20-5-3-2-4-6-20/h2-14,22H,15-18H2,1H3

InChI Key

VDNACACBUFLZAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)COC(=O)C3CC(=O)N(C3)CC4=CC=CC=C4

Origin of Product

United States

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